molecular formula C13H19N3O2 B062996 4-Boc-aminomethylbenzamidine CAS No. 162696-15-3

4-Boc-aminomethylbenzamidine

Cat. No.: B062996
CAS No.: 162696-15-3
M. Wt: 249.31 g/mol
InChI Key: ARUMMNTYOXBYCC-UHFFFAOYSA-N
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Description

Benzamidine and its derivatives are known for their biological activities, including enzyme inhibition properties. This compound is particularly significant in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-aminomethylbenzamidine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, either in aqueous or anhydrous media .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same Boc protection strategy, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Boc-aminomethylbenzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

    Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed.

Major Products Formed

    Substitution Reactions: The major products are substituted benzamidines.

    Deprotection Reactions: The major product is the free amine, 4-aminomethylbenzamidine.

Scientific Research Applications

4-Boc-aminomethylbenzamidine is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.

    Biology: It is used in the study of enzyme inhibition, particularly serine proteases.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including anticonvulsant activities.

    Industry: It is utilized in the development of biochemical assays and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Boc-aminomethylbenzamidine involves its interaction with specific molecular targets, primarily enzymes. It acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition is crucial in regulating various biological processes and has therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, known for its enzyme inhibition properties.

    4-Aminomethylbenzamidine: The deprotected form of 4-Boc-aminomethylbenzamidine, also an enzyme inhibitor.

    N-Boc-protected Amines: A class of compounds with similar Boc protection used in organic synthesis.

Uniqueness

This compound is unique due to its dual functionality: the Boc group provides protection during synthetic processes, while the benzamidine moiety offers biological activity. This combination makes it a valuable compound in both synthetic and biological research .

Properties

IUPAC Name

tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMMNTYOXBYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162696-15-3
Record name 162696-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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